molecular formula C14H18N4O3 B11390833 5-(hydroxymethyl)-N-(3-hydroxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

5-(hydroxymethyl)-N-(3-hydroxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11390833
M. Wt: 290.32 g/mol
InChI Key: WQVAYHVQBGHEAM-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-N-(3-hydroxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-N-(3-hydroxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

    Introduction of Functional Groups: The hydroxymethyl and hydroxypropyl groups can be introduced through nucleophilic substitution reactions. For instance, the hydroxymethyl group can be added using formaldehyde in the presence of a base.

    Amidation: The carboxamide group is typically introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalyst Selection: Using efficient catalysts to speed up the reactions.

    Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized to create a wide range of derivatives.

Biology

In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The hydroxymethyl and hydroxypropyl groups enhance the compound’s solubility and bioavailability.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. Triazoles are known for their antifungal properties, and modifications to the triazole ring can lead to compounds with improved efficacy and reduced toxicity.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-N-(3-hydroxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, altering their activity. The hydroxymethyl and hydroxypropyl groups can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound, lacking the hydroxymethyl and hydroxypropyl groups.

    4-Methyl-1,2,3-triazole: Similar structure but without the carboxamide group.

    5-(Hydroxymethyl)-1,2,3-triazole: Lacks the N-(3-hydroxypropyl) and 4-methylphenyl groups.

Uniqueness

The uniqueness of 5-(hydroxymethyl)-N-(3-hydroxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and carboxamide groups enhances its solubility and reactivity, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C14H18N4O3

Molecular Weight

290.32 g/mol

IUPAC Name

5-(hydroxymethyl)-N-(3-hydroxypropyl)-2-(4-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C14H18N4O3/c1-10-3-5-11(6-4-10)18-16-12(9-20)13(17-18)14(21)15-7-2-8-19/h3-6,19-20H,2,7-9H2,1H3,(H,15,21)

InChI Key

WQVAYHVQBGHEAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCCCO)CO

Origin of Product

United States

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